molecular formula C10H14BrNO2S B15091330 4-Bromo-N,2-diethylbenzene-1-sulfonamide

4-Bromo-N,2-diethylbenzene-1-sulfonamide

Cat. No.: B15091330
M. Wt: 292.19 g/mol
InChI Key: KXEJUURDPDVCIN-UHFFFAOYSA-N
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Description

4-Bromo-N,2-diethylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H14BrNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom at the 4-position of the benzene ring and diethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,2-diethylbenzene-1-sulfonamide typically involves the sulfonation of 4-bromo-N,N-diethylbenzene. The reaction is carried out by treating the starting material with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the sulfonation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,2-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of new sulfonamide derivatives with different substituents.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

Scientific Research Applications

4-Bromo-N,2-diethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N,2-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-diethylbenzene-1-sulfonamide
  • 4-Chloro-N,2-diethylbenzene-1-sulfonamide
  • 4-Fluoro-N,2-diethylbenzene-1-sulfonamide

Comparison

Compared to its analogs, 4-Bromo-N,2-diethylbenzene-1-sulfonamide exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution and coupling reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the diethyl groups enhance its solubility in organic solvents, facilitating its use in different chemical processes .

Properties

Molecular Formula

C10H14BrNO2S

Molecular Weight

292.19 g/mol

IUPAC Name

4-bromo-N,2-diethylbenzenesulfonamide

InChI

InChI=1S/C10H14BrNO2S/c1-3-8-7-9(11)5-6-10(8)15(13,14)12-4-2/h5-7,12H,3-4H2,1-2H3

InChI Key

KXEJUURDPDVCIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)S(=O)(=O)NCC

Origin of Product

United States

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